molecular formula C12H16N2O3 B3752354 butyl [2-(aminocarbonyl)phenyl]carbamate

butyl [2-(aminocarbonyl)phenyl]carbamate

Cat. No.: B3752354
M. Wt: 236.27 g/mol
InChI Key: BOFZBQLYLJWYAR-UHFFFAOYSA-N
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Description

“Butyl [2-(aminocarbonyl)phenyl]carbamate” is an organic compound that belongs to the class of carbamates . It is also known as “(2-AMINO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER” and has several other names such as “tert-Butyl (2-aminophenyl)carbamate”, “N-BOC-1,2-phenylenediamine”, “TIMTEC-BB SBB000475”, “2-(Boc-amino)aniline”, “N-Boc-1,2-phenyldiamine”, “N-BOC-1,2-DIAMINOBENZENE”, etc .


Synthesis Analysis

The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . In addition, chiral substrates were resistant to racemization .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2O2 . The molecular weight is 208.26 .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 109-114 °C and a predicted boiling point of 280.6±23.0 °C . The predicted density is 1.152±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Mechanism of Action

The mechanism of action of carbamates involves their role as protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .

Future Directions

“Butyl [2-(aminocarbonyl)phenyl]carbamate” can be used as an organic synthesis intermediate . The future directions of this compound could involve its use in the development of new synthetic methods and applications in various fields of organic chemistry.

Properties

IUPAC Name

butyl N-(2-carbamoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-3-8-17-12(16)14-10-7-5-4-6-9(10)11(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZBQLYLJWYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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